[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966091
InChI: InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C11H15Br2NO2
Molecular Weight: 353.05 g/mol

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide

CAS No.:

Cat. No.: VC17966091

Molecular Formula: C11H15Br2NO2

Molecular Weight: 353.05 g/mol

* For research use only. Not for human or veterinary use.

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide -

Specification

Molecular Formula C11H15Br2NO2
Molecular Weight 353.05 g/mol
IUPAC Name [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide
Standard InChI InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m0./s1
Standard InChI Key TYMMXVZAUGQKRF-RGMNGODLSA-N
Isomeric SMILES COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br.Br
Canonical SMILES COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br

Introduction

[(7R)-3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is a complex organic compound with a specific stereochemistry and functional groups that contribute to its unique properties. This compound is closely related to (7R)-3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, which has been studied for its chemical and biological properties.

Synthesis and Chemical Data

The synthesis of [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine typically involves complex organic reactions that require precise conditions to achieve the desired stereochemistry. The hydrobromide salt form is likely obtained by reacting the base compound with hydrobromic acid.

Potential Applications

  • Serotonin Receptor Interaction: Compounds with similar structures have been studied for their interaction with serotonin receptors, which could imply potential applications in neurological or psychiatric treatments.

  • Pharmacological Studies: Further research is needed to explore the specific biological activities of this compound.

Future Directions

  • Synthetic Methodology: Developing efficient and cost-effective synthesis methods is crucial for further research.

  • Biological Evaluation: In-depth biological studies are necessary to understand the compound's potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator